N-Acetylpentanamide
Description
Properties
CAS No. |
10601-69-1 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-acetylpentanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-7(10)8-6(2)9/h3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
VTOASMNQWRXNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to catalyze the coupling of acetic acid and pentylamine. The mechanism involves activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine nucleophile.
Procedure
- Reagents : Acetic acid (1.0 equiv), pentylamine (1.0 equiv), EDC·HCl (1.35 equiv), DMAP (0.1 equiv), triethylamine (NEt₃, 1.5 equiv), dichloromethane (DCM, 0.1 M).
- Steps :
- Dissolve acetic acid in DCM at 0°C.
- Add EDC·HCl and DMAP sequentially.
- Introduce pentylamine and NEt₃.
- Stir at room temperature for 14 hours.
- Quench with saturated NH₄Cl, extract with DCM, dry (Na₂SO₄), and concentrate.
Yield and Purity
Direct Acetylation with Acetic Anhydride
Reaction Overview
Pentylamine undergoes exothermic acetylation with acetic anhydride in a solvent-free or aqueous medium. This method is cost-effective but requires careful temperature control.
Procedure
- Reagents : Pentylamine (1.0 equiv), acetic anhydride (1.2 equiv), water or DCM.
- Steps :
- Cool pentylamine and solvent to 0–5°C.
- Add acetic anhydride dropwise under stirring.
- Warm to room temperature and stir for 2–4 hours.
- Extract with DCM, wash with NaHCO₃, dry (MgSO₄), and concentrate.
Yield and Purity
Acetyl Chloride in the Presence of Base
Reaction Overview
Acetyl chloride reacts with pentylamine in the presence of a base (e.g., NEt₃) to scavenge HCl. This method offers rapid reaction kinetics.
Procedure
- Reagents : Pentylamine (1.0 equiv), acetyl chloride (1.1 equiv), NEt₃ (2.0 equiv), DCM.
- Steps :
- Dissolve pentylamine and NEt₃ in DCM at 0°C.
- Add acetyl chloride dropwise.
- Stir at room temperature for 1–2 hours.
- Filter precipitate, wash with water, and dry.
Yield and Purity
Continuous-Flow Acetylation with Acetonitrile
Reaction Overview
A novel, solvent-efficient method utilizing acetonitrile as both solvent and acetylating agent over alumina catalyst.
Procedure
- Reagents : Pentylamine (1.0 equiv), acetonitrile (neat), alumina (20% w/w).
- Steps :
- Load alumina into a continuous-flow reactor.
- Pump pentylamine and acetonitrile through the reactor at 80°C.
- Collect effluent, filter catalyst, and concentrate.
Reaction Overview
Carbonyldiimidazole (CDI) activates acetic acid to form an acylimidazole intermediate, which reacts with pentylamine.
Procedure
- Reagents : Acetic acid (1.0 equiv), CDI (2.0 equiv), pentylamine (1.0 equiv), DCM.
- Steps :
- Mix acetic acid and CDI in DCM for 20 minutes.
- Add pentylamine and stir for 24 hours.
- Quench with water, extract, dry (Na₂SO₄), and concentrate.
Yield and Purity
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Temperature Control
Catalyst Reusability
Challenges and Solutions
By-Product Formation
Scalability
- Continuous-flow systems offer throughputs >1 kg/day with minimal downtime.
Chemical Reactions Analysis
Types of Reactions
N-Acetylpentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like hydroxylamine hydrochloride can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Acetylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Acetylpentanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The acetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Substituents on the pentanamide backbone significantly alter physicochemical properties and applications. Key comparisons include:
Table 1: Structural Comparison of Pentanamide Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase reactivity in electrophilic substitutions but reduce solubility in polar solvents .
- α-Ketoamide groups (as in ) enhance binding to enzyme active sites, making such derivatives potent inhibitors .
- Bulkier substituents (e.g., piperidinyl in N-acetyl Norfentanyl) improve metabolic stability but may hinder membrane permeability .
Analysis :
Key Findings :
- Acetylated amides (e.g., N-acetyl Norfentanyl) are metabolized slower than non-acetylated analogs, prolonging biological activity .
- Industrial derivatives like N-Benzylacetoacetamide stabilize pigments via hydrogen bonding, critical for dye consistency .
Q & A
Q. Basic
- NMR : H NMR (400 MHz, CDCl) should resolve peaks for the acetyl group (δ 2.0–2.1 ppm) and pentanamide backbone (δ 1.3–1.6 ppm for methylene groups). C NMR confirms the carbonyl (δ 170–175 ppm).
- IR : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm).
- HPLC : Use a C18 column with UV detection (210 nm) and acetonitrile/water gradient (60:40 to 80:20) to assess purity (>98%).
Calibrate instruments with certified reference standards, and cross-validate results with independent techniques (e.g., LC-MS) .
How can researchers address contradictions in reported solubility or stability data for this compound across studies?
Advanced
Contradictions often arise from unrecorded variables (e.g., pH, ionic strength). Design a meta-analysis protocol to aggregate existing data, noting experimental conditions (solvent polarity, temperature). Conduct systematic solubility tests under controlled parameters (e.g., OECD Guideline 105) and compare via ANOVA. For stability, use accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Apply the Benjamini-Hochberg procedure to control false discovery rates when analyzing conflicting datasets .
What experimental design principles should guide studies on the hydrolytic stability of this compound in aqueous environments?
Q. Advanced
- Variables : pH (2–12), temperature (25–60°C), ionic strength (0.1–1.0 M).
- Analytical Methods : Track degradation via HPLC-UV (quantitative) and H NMR (structural elucidation).
- Kinetics : Fit data to first-order or Arrhenius models to predict shelf life. Include negative controls (e.g., inert atmosphere) to isolate hydrolysis from oxidation. Use a factorial design (e.g., 2 full factorial) to identify interactive effects .
How should this compound be handled and stored to minimize degradation during long-term research projects?
Basic
Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Conduct periodic stability checks via HPLC. For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles. Use desiccants (silica gel) in storage vials. Document lot-specific stability data and avoid aqueous buffers unless immediately required .
What statistical frameworks are appropriate for analyzing pharmacological or toxicological data involving this compound?
Advanced
For dose-response studies (e.g., IC), use nonlinear regression (Hill equation) with 95% confidence intervals. Compare groups via Student’s t-test (two groups) or one-way ANOVA with post-hoc Tukey tests (multiple groups). Address multiple comparisons (e.g., cytokine panels) using false discovery rate (FDR) correction. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to validate significance .
How can computational modeling predict the interactions of this compound with biological targets?
Advanced
Perform molecular docking (AutoDock Vina) using high-resolution protein structures (PDB). Optimize force fields (AMBER or CHARMM) for amide bond dynamics. Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å). Cross-reference with experimental data (SPR or ITC) to refine scoring functions. Use QSAR models to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
